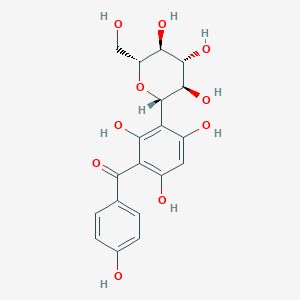

Iriflophenone 3-C-glucoside

描述

鸢尾酮 3-C-葡萄糖苷是一种苯并菲酮衍生物,以其多样的生物活性而闻名。 它主要从各种植物来源中分离出来,例如沉香木、中国沉香木、马来沉香木、金丝雀花、芒果和毛蕨 .

作用机制

鸢尾酮 3-C-葡萄糖苷的作用机制涉及它与各种分子靶标和途径的相互作用:

抗糖尿病活性: 它通过增强脂肪细胞中的葡萄糖摄取来降低空腹血糖水平.

抗氧化活性: 它清除 ABTS 和过氧自由基,从而减少氧化应激.

抗菌活性: 该化合物会破坏细菌细胞壁,导致细胞死亡.

生化分析

Biochemical Properties

Iriflophenone 3-C-glucoside has been found to interact with various biomolecules, particularly in the context of glucose metabolism . It has been shown to enhance glucose uptake by rat adipocytes, suggesting that it interacts with proteins involved in glucose transport .

Cellular Effects

In terms of cellular effects, this compound has been shown to lower fasting blood glucose levels in mice . This suggests that it influences cell function, potentially impacting cell signaling pathways and cellular metabolism related to glucose regulation .

Molecular Mechanism

Its ability to lower blood glucose levels and enhance glucose uptake suggests that it may interact with biomolecules involved in glucose metabolism

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have not been extensively studied. Its effects on lowering blood glucose levels and enhancing glucose uptake were observed in studies using mice and rat adipocytes .

Dosage Effects in Animal Models

In animal models, this compound has been shown to lower blood glucose levels in a dose-dependent manner

Metabolic Pathways

Its effects on glucose metabolism suggest that it may interact with enzymes or cofactors involved in this pathway .

准备方法

合成路线和反应条件

鸢尾酮 3-C-葡萄糖苷可以通过柱色谱技术从植物来源中分离。 例如,毛蕨的水性部分经 LH20 Sephadex 处理,然后经 MPLC 硅胶 60 处理,最后通过制备 TLC 纯化 . 光谱技术,如 UV-Vis、MS 和 1&2D NMR,用于结构解析 .

工业生产方法

鸢尾酮 3-C-葡萄糖苷的工业生产方法没有得到很好的记录。从植物来源中提取和纯化工艺可以扩大规模以用于工业应用。 使用先进的色谱技术和光谱方法可以确保化合物的纯度和质量 .

化学反应分析

反应类型

鸢尾酮 3-C-葡萄糖苷会发生各种化学反应,包括氧化、还原和取代反应。 已证明它具有抗氧化活性,可以清除 ABTS 和过氧自由基 .

常用试剂和条件

用于涉及鸢尾酮 3-C-葡萄糖苷的反应的常用试剂包括用于抗氧化活性测定的氧化剂。 该化合物对 DPPH 没有自由基清除能力,但能有效清除 ABTS 和过氧自由基 .

主要形成的产物

从鸢尾酮 3-C-葡萄糖苷反应中形成的主要产物取决于所使用的特定反应条件和试剂。 例如,它的抗氧化活性会导致形成反应性较低的自由基 .

科学研究应用

鸢尾酮 3-C-葡萄糖苷具有广泛的科学研究应用:

相似化合物的比较

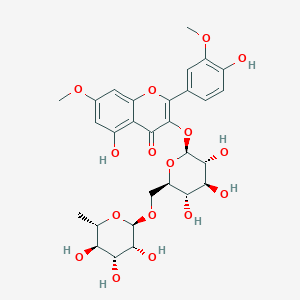

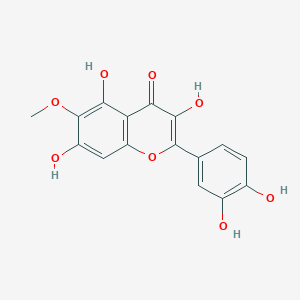

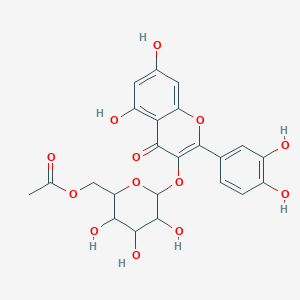

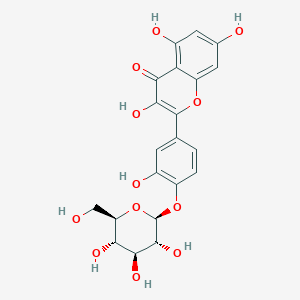

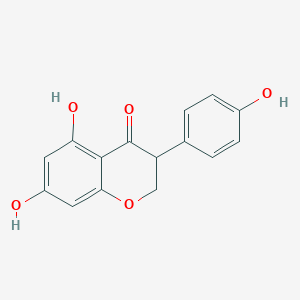

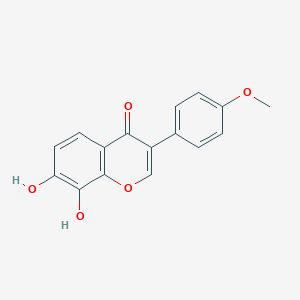

鸢尾酮 3-C-葡萄糖苷因其多样的生物活性而独一无二。类似的化合物包括:

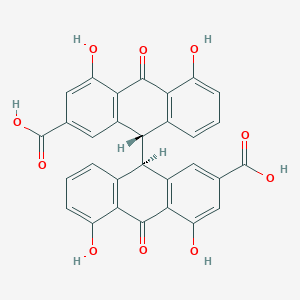

芒果苷: 另一种具有抗氧化和抗糖尿病特性的苯并菲酮衍生物.

槲皮素: 一种具有强大抗氧化活性的黄酮类化合物.

山奈酚: 一种以其抗炎和抗氧化特性而闻名的黄酮类化合物.

属性

IUPAC Name |

(4-hydroxyphenyl)-[2,4,6-trihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O10/c20-6-11-15(25)17(27)18(28)19(29-11)13-10(23)5-9(22)12(16(13)26)14(24)7-1-3-8(21)4-2-7/h1-5,11,15,17-23,25-28H,6H2/t11-,15-,17+,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZYKNVLTMWYEFA-ZJKJAXBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=C(C(=C2O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904231 | |

| Record name | Iriflophenone-3-C-beta-flucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104669-02-5 | |

| Record name | Iriflophenone-3-C-beta-flucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104669025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iriflophenone-3-C-beta-flucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Are there analytical methods available to quantify Iriflophenone 3-C-glucoside in Cyclopia genistoides?

A: Yes, researchers successfully isolated and quantified this compound from Cyclopia genistoides using High-Performance Liquid Chromatography coupled with Diode Array Detection (HPLC-DAD). [] This technique allows for the separation and quantification of individual compounds within a complex mixture, enabling researchers to accurately determine the concentration of this compound in plant extracts.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。